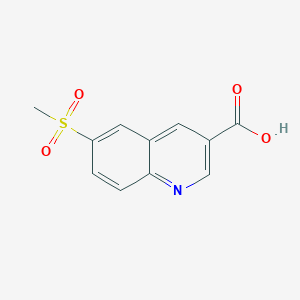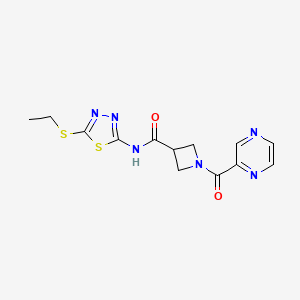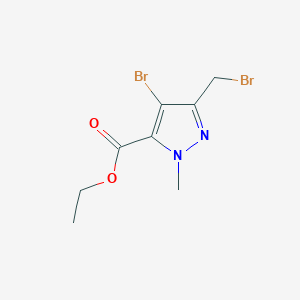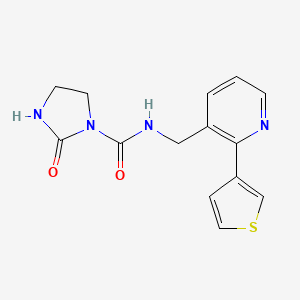![molecular formula C20H15ClN4O2S B2991084 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone CAS No. 852373-63-8](/img/structure/B2991084.png)
2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, a chlorophenyl group, a thioether linkage, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The triazolo[4,3-b]pyridazine ring is a heterocyclic ring that contains nitrogen atoms . The chlorophenyl and methoxyphenyl groups are aromatic rings with chlorine and methoxy substituents, respectively . The thioether linkage involves a sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the chlorophenyl and methoxyphenyl groups could potentially make it susceptible to reactions involving aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar functional groups and aromatic rings could influence its solubility, melting point, and other properties .Scientific Research Applications
Antioxidant and Anticancer Activities
Studies have shown that derivatives of similar compounds exhibit potent antioxidant and anticancer activities. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, bearing structural similarities, demonstrated antioxidant activity superior to well-known antioxidants like ascorbic acid and exhibited cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines Tumosienė et al., 2020. This suggests that structurally related compounds could be explored for their potential in cancer therapy and as antioxidant agents.
Synthesis of Heterocyclic Compounds
The chemical structure of 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone makes it a candidate for the synthesis of diverse heterocyclic compounds. Research has highlighted the utility of related structures in the synthesis of various heterocyclic systems such as thiophene, oxazole, triazole, and pyrimidine, which are of significant interest for their biological and medicinal properties Salem et al., 2021. These findings underscore the compound's relevance in generating new molecules with potential therapeutic applications.
Antimicrobial Properties
Related research has also identified the antimicrobial properties of new 1,2,4-triazole derivatives. Some synthesized compounds were found to possess good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents Bektaş et al., 2007. This opens avenues for the development of new antimicrobial drugs from structurally related compounds.
Synthesis of Anticoronavirus and Antitumoral Agents
Furthermore, derivatives of related structures have been discovered to possess promising in vitro anticoronavirus and antitumoral activity. This discovery is pivotal, especially considering the ongoing search for effective treatments against coronavirus diseases and cancer Jilloju et al., 2021. The synthesis of these derivatives underscores the potential of the compound in contributing to the development of novel therapeutic agents.
Safety and Hazards
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S/c1-27-16-8-4-13(5-9-16)17(26)12-28-19-11-10-18-22-23-20(25(18)24-19)14-2-6-15(21)7-3-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNHAXIDWWHLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2991009.png)






![[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2991020.png)

